(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

描述

Key Applications

- Cross-coupling reactions : Boronic acids are central to Suzuki-Miyaura couplings, enabling carbon-carbon bond formation.

- Drug design : The trifluoromethyl and piperidine groups are optimized for metabolic stability and target binding.

Structural Features and Molecular Taxonomy

Molecular Architecture

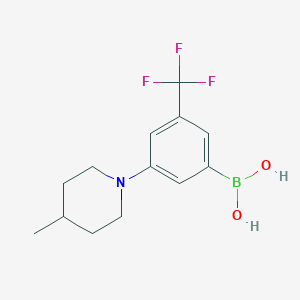

The compound’s structure integrates three distinct functional groups:

- Boronic acid moiety (B(OH)₂): Facilitates transmetallation in catalytic cycles, such as palladium-catalyzed cross-couplings.

- Trifluoromethyl group (CF₃): Enhances lipophilicity and electronic effects, modulating pharmacokinetics and target interactions.

- 4-Methylpiperidin-1-yl group : A chiral scaffold that improves solubility and binding affinity in biologically active molecules.

| Functional Group | Position | Role in Reactivity/Activity |

|---|---|---|

| Boronic acid (B(OH)₂) | Phen |

属性

IUPAC Name |

[3-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-9-2-4-18(5-3-9)12-7-10(13(15,16)17)6-11(8-12)14(19)20/h6-9,19-20H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQKLQUCWNPURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N2CCC(CC2)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural properties, and biological activities of this compound, supported by relevant research findings and case studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves coupling reactions using palladium-catalyzed cross-coupling methods. The compound's structure features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of 257.93 g/mol.

Antimicrobial Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of established antibiotics like Tavaborole (AN2690), suggesting a promising alternative for treating bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Escherichia coli | 5 | Lower |

| Bacillus cereus | 2 | Lower |

| Candida albicans | 10 | Comparable |

The mechanism of action for boronic acids often involves the inhibition of specific enzymes such as leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria and fungi. The binding affinity of the compound to the active site of LeuRS was confirmed through docking studies, indicating that it could effectively block this enzyme's activity .

Case Studies

Several studies have explored the biological activity of related boronic acids, providing insights into their potential applications:

- Antifungal Properties : A study on 5-trifluoromethyl-2-formyl phenylboronic acid revealed its ability to inhibit the growth of Candida albicans and other fungal pathogens. The compound was shown to form cyclic isomers in solution, which enhanced its antifungal activity due to improved binding to LeuRS .

- Anticancer Activity : Research has indicated that boronic acids can also possess anticancer properties by targeting cancer cell metabolism. The structural modifications in compounds like this compound may enhance their efficacy against specific cancer types by inducing apoptosis in malignant cells.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares the target compound with structurally similar boronic acids, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

- Steric Effects : The 4-methylpiperidin-1-yl group in the target compound introduces greater steric hindrance compared to pyrrolidine (5-membered ring, ) or unsubstituted piperidine (). This may slow reaction kinetics in cross-couplings but improve selectivity in binding applications.

- Lipophilicity: The methyl group on piperidine likely increases lipophilicity compared to non-methylated analogs (e.g., F-substituted derivative in ), which could influence solubility in organic solvents.

准备方法

Palladium-Catalyzed Borylation of Aryl Halides

A widely used method for synthesizing arylboronic acids involves the palladium-catalyzed borylation of aryl halides (e.g., bromides or iodides) with bis(pinacolato)diboron or other boron reagents. For the target compound, the process typically includes:

- Starting from a 3-bromo-5-(trifluoromethyl)phenyl derivative bearing a 4-methylpiperidin-1-yl substituent.

- Using Pd(0) catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 under inert atmosphere.

- Employing bases like potassium acetate or sodium carbonate.

- Reaction solvents often include dioxane or DMF, heated to 80–100°C.

- The borylation step yields the corresponding boronate ester, which can be hydrolyzed under acidic conditions to give the boronic acid.

This approach is supported by literature on Suzuki–Miyaura cross-coupling reactions and boronic acid synthesis, which emphasize the efficiency and selectivity of Pd-catalyzed borylation for such substrates.

Lithiation and Electrophilic Borylation

Another classical approach involves:

- Directed ortho-lithiation of the aromatic ring at the 3-position using strong bases such as n-butyllithium at low temperatures (-78°C).

- Subsequent quenching with trialkyl borates (e.g., trimethyl borate).

- Acidic work-up to hydrolyze the boronate ester intermediate to the free boronic acid.

This method requires careful control of reaction conditions to avoid side reactions and is less commonly used for highly functionalized substrates due to sensitivity issues.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Introduction of 4-methylpiperidin-1-yl | Reaction of 3-bromo-5-(trifluoromethyl)phenyl halide with 4-methylpiperidine, or Pd-catalyzed amination | Formation of 3-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aryl halide intermediate |

| 2 | Pd-catalyzed borylation | Pd(PPh3)4 catalyst, bis(pinacolato)diboron, base (KOAc), solvent (dioxane), heat | Conversion to boronate ester intermediate |

| 3 | Hydrolysis | Acidic aqueous work-up | Formation of (3-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid |

Research Findings and Optimization Notes

- Catalyst and ligand choice significantly affect yield and selectivity; Pd(PPh3)4 and Pd(dppf)Cl2 are commonly effective.

- Base selection (KOAc, K2CO3) influences reaction rate and purity.

- Solvent effects : Polar aprotic solvents like dioxane or DMF facilitate the borylation step.

- Temperature control is critical to avoid decomposition of sensitive functional groups such as the piperidine ring.

- Hydrolysis conditions must be mild enough to prevent degradation of the trifluoromethyl group or the piperidine substituent.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) | Alternative: Pd(dppf)Cl2 |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) | Stable and widely used borylation reagent |

| Base | Potassium acetate (KOAc) | Mild base, good for functional group tolerance |

| Solvent | 1,4-Dioxane or DMF | Polar aprotic, high boiling point |

| Temperature | 80–100 °C | Optimized for reaction rate and selectivity |

| Reaction time | 12–24 hours | Longer times may improve yield |

| Hydrolysis | Aqueous acid (HCl or AcOH), room temp | Converts boronate ester to boronic acid |

常见问题

Q. What are the standard synthetic routes for preparing (3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid?

The synthesis typically involves multi-step reactions starting from halogenated aryl precursors. A common approach includes:

- Step 1: Introduction of the 4-methylpiperidin-1-yl group via nucleophilic aromatic substitution (SNAr) using 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Installation of the trifluoromethyl group via cross-coupling (e.g., using CF₃Cu or CF₃SiMe₃) .

- Step 3: Boronation via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., hexane/ethyl acetate gradients) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- ¹H/¹³C NMR: To verify substituent positions on the phenyl ring and piperidine moiety. The trifluoromethyl group appears as a singlet at ~δ -63 ppm in ¹⁹F NMR .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (expected ~333.2 g/mol) and isotopic patterns .

- X-ray Crystallography: For resolving stereochemical ambiguities, though challenges like crystal twinning may require SHELXL refinement .

Q. What are the primary chemical reactions this compound participates in?

- Suzuki-Miyaura Cross-Coupling: Forms biaryl structures using aryl halides (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 70–80°C) .

- Oxidation: The boronic acid group can oxidize to phenol under acidic H₂O₂ conditions .

- Nucleophilic Substitution: The trifluoromethyl group may undergo displacement in the presence of strong nucleophiles (e.g., Grignard reagents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cross-coupling efficiency?

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance cost and activity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance SNAr reactions, while DME/H₂O mixtures improve Suzuki coupling yields .

- Temperature Control: Microwave-assisted synthesis (120°C, 30 min) can reduce reaction times compared to traditional reflux .

Q. How should researchers resolve contradictions in spectroscopic data?

- Multi-Technique Validation: Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Crystallographic Refinement: Address disorder in the piperidine ring using SHELXL’s TWIN and BASF commands .

Q. What methodologies are used to study its interactions with biological targets?

- Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., KD values) with immobilized enzymes .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of boronic acid-diol interactions .

- Cryo-EM/X-ray Crystallography: Resolve binding modes in enzyme-inhibitor complexes, noting potential for reversible covalent bonding .

Q. How can computational modeling guide the design of derivatives?

- Molecular Docking: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., proteases) .

- QSAR Studies: Correlate substituent electronic effects (e.g., Hammett σ values) with inhibitory activity .

- MD Simulations: Assess stability of boronic acid-enzyme complexes over 100-ns trajectories (e.g., GROMACS) .

Q. What precautions are necessary for handling moisture-sensitive boronic acids?

Q. How can crystallographic challenges (e.g., twinning) be addressed?

- Data Collection: Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- SHELXL Refinement: Apply TWIN and HKLF5 commands for twinned data; use PART instructions for disordered regions .

- Hydrogen Bond Analysis: Identify stabilizing interactions (e.g., B–OH⋯O=C) to validate geometry .

Q. What safety protocols are critical given its structural features?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。